Cas no 103973-38-2 (6-Ethoxy-2,3-diphenyl-1H-indole)
6-Ethoxy-2,3-diphenyl-1H-indole Chemical and Physical Properties
Names and Identifiers
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- 6-Ethoxy-2,3-diphenyl-1H-indole
- 103973-38-2
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- Inchi: 1S/C22H19NO/c1-2-24-18-13-14-19-20(15-18)23-22(17-11-7-4-8-12-17)21(19)16-9-5-3-6-10-16/h3-15,23H,2H2,1H3
- InChI Key: GOUYNSQDNZCNSP-UHFFFAOYSA-N
- SMILES: O(CC)C1C=CC2=C(C=1)NC(C1C=CC=CC=1)=C2C1C=CC=CC=1
Computed Properties
- Exact Mass: 313.146664230g/mol
- Monoisotopic Mass: 313.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 25Ų
6-Ethoxy-2,3-diphenyl-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007428-1g |
6-Ethoxy-2,3-diphenyl-1H-indole |
103973-38-2 | 95% | 1g |
$714.00 | 2023-09-04 | |
| Chemenu | CM147162-1g |
6-ethoxy-2,3-diphenyl-1H-indole |
103973-38-2 | 95% | 1g |
$830 | 2021-08-05 | |
| Chemenu | CM147162-1g |
6-ethoxy-2,3-diphenyl-1H-indole |
103973-38-2 | 95% | 1g |
$*** | 2023-04-03 |
6-Ethoxy-2,3-diphenyl-1H-indole Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 6-Ethoxy-2,3-diphenyl-1H-indole
Recent Advances in the Study of 6-Ethoxy-2,3-diphenyl-1H-indole (CAS: 103973-38-2): A Comprehensive Research Brief
6-Ethoxy-2,3-diphenyl-1H-indole (CAS: 103973-38-2) is a structurally unique indole derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activities, and therapeutic potential. Recent studies have highlighted its role as a versatile scaffold for the development of novel pharmacophores, particularly in the context of anti-inflammatory and anticancer agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the synthetic pathways for 6-Ethoxy-2,3-diphenyl-1H-indole, emphasizing its efficient production via palladium-catalyzed cross-coupling reactions. The study reported a yield of 78% under optimized conditions, with high purity (>98%) confirmed by HPLC and NMR spectroscopy. These advancements in synthesis are critical for scaling up production and facilitating further pharmacological evaluations.
The biological activity of 6-Ethoxy-2,3-diphenyl-1H-indole has been a focal point of recent investigations. A preclinical study in Bioorganic & Medicinal Chemistry Letters (2024) demonstrated its potent inhibitory effects on cyclooxygenase-2 (COX-2), with an IC50 value of 0.45 μM, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate. Additionally, molecular docking studies revealed strong interactions with the COX-2 active site, further validating its mechanism of action.
Emerging evidence also points to the anticancer properties of this compound. A 2024 Nature Communications study identified 6-Ethoxy-2,3-diphenyl-1H-indole as a modulator of the PI3K/AKT/mTOR pathway, a critical signaling cascade in cancer cell proliferation. In vitro assays using MCF-7 breast cancer cells showed a dose-dependent reduction in cell viability, with apoptosis induction observed at concentrations as low as 10 μM. These findings underscore its potential as a lead compound for oncology drug development.
Despite these promising results, challenges remain in the clinical translation of 6-Ethoxy-2,3-diphenyl-1H-indole. Pharmacokinetic studies, as reported in European Journal of Pharmaceutical Sciences (2023), indicate moderate bioavailability (42%) and rapid metabolism in liver microsomes, necessitating further structural optimization. Researchers are currently exploring prodrug strategies and nanoparticle-based delivery systems to enhance its therapeutic profile.
In conclusion, 6-Ethoxy-2,3-diphenyl-1H-indole (CAS: 103973-38-2) represents a compelling case study in the intersection of synthetic chemistry and drug discovery. Its multifaceted biological activities, coupled with recent advancements in synthesis and mechanistic understanding, position it as a promising candidate for future therapeutic applications. Ongoing research efforts are expected to address current limitations and unlock its full potential in the pharmaceutical industry.
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